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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Entrectinib-d4 as an
internal standard in drug-drug interaction (DDI) studies for entrectinib. Detailed protocols for in
vitro and clinical DDI studies are outlined to guide researchers in accurately assessing the
interaction potential of entrectinib with other therapeutic agents.

Introduction to Entrectinib and Drug-Drug
Interactions

Entrectinib is a potent and selective tyrosine kinase inhibitor that targets TRKA/B/C, ROS1, and
ALK fusion proteins, which are key drivers in various solid tumors.[1][2][3] The metabolism of
entrectinib is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][4] This
makes entrectinib susceptible to interactions with drugs that inhibit or induce CYP3A4,
potentially leading to altered plasma concentrations and an increased risk of adverse events or
reduced efficacy. Understanding these potential interactions is critical for the safe and effective
use of entrectinib in clinical practice.
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Entrectinib-d4, a deuterated form of entrectinib, serves as an ideal internal standard for
quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Its near-identical physicochemical properties to entrectinib ensure that it behaves similarly
during sample preparation and analysis, allowing for accurate correction of variability and
matrix effects.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the drug-drug interaction
potential of entrectinib.

Table 1: In Vitro Inhibition and Substrate Data for Entrectinib

Parameter Value System/Assay Reference

CYP3A4/5 Inhibition

2 uM Human Biomaterials
(IC50)
P-glycoprotein (P-

gy ] P (P-op) 1.33 uM Human Biomaterials

Inhibition (1IC50)
P-gp Substrate Status  Poor Substrate In vitro P-gp Assay
BCRP Substrate )

Not a Substrate In vitro Assays

Status

Table 2: Clinical Pharmacokinetic Drug-Drug Interactions with Entrectinib

Co-administered Drug Effect on Entrectinib
o Reference
(Perpetrator) (Victim)

Itraconazole (Strong CYP3A4
Inhibitor)

Cmax: 1 73% AUC: t 504%

Rifampin (Strong CYP3A4

Inducer)

Cmax: | 56% AUC: | 77%

Table 3: Entrectinib as a Perpetrator Drug
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Co-administered Drug Effect of Entrectinib on
(Victim) Victim Drug

Reference

Single Dose Entrectinib: -
Midazolam (Sensitive CYP3A4  AUC: No effect - Cmax: | 34%
Substrate) Multiple Dose Entrectinib: -

AUC: 1 50% - Cmax: | 21%

Single Dose Entrectinib: -

Digoxin (P-gp Substrate
g (P-gp ) AUC: 1 18% - Cmax: 1t 28%

Signaling Pathway of Entrectinib

Entrectinib inhibits the signaling pathways of TRK, ROS1, and ALK, which, when activated by
fusion events, lead to downstream signaling that promotes cell proliferation and survival.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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